4-Phenyl-1-cyclopropyl-1-butylamine 4-Phenyl-1-cyclopropyl-1-butylamine
Brand Name: Vulcanchem
CAS No.: 252577-16-5
VCID: VC13923256
InChI: InChI=1S/C13H19N/c14-13(12-9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2
SMILES:
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol

4-Phenyl-1-cyclopropyl-1-butylamine

CAS No.: 252577-16-5

Cat. No.: VC13923256

Molecular Formula: C13H19N

Molecular Weight: 189.30 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-1-cyclopropyl-1-butylamine - 252577-16-5

Specification

CAS No. 252577-16-5
Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
IUPAC Name 1-cyclopropyl-4-phenylbutan-1-amine
Standard InChI InChI=1S/C13H19N/c14-13(12-9-10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2
Standard InChI Key MBYJAVKNBJEVKS-UHFFFAOYSA-N
Canonical SMILES C1CC1C(CCCC2=CC=CC=C2)N

Introduction

Structural Characteristics and Basic Properties

Molecular Identity

PropertyValue/DescriptionSource
CAS Number252577-16-5
IUPAC Name1-Cyclopropyl-4-phenylbutan-1-amine
Molecular FormulaC₁₃H₁₉N
Molecular Weight189.30 g/mol
Key Functional GroupsCyclopropyl group, phenyl substituent, tertiary amine

The compound’s structure features a cyclopropane ring attached to a butyl chain, with a phenyl group at the fourth carbon. This arrangement confers steric hindrance and unique electronic properties.

Synthesis Methods

Friedel-Crafts Alkylation

A primary synthesis route involves Friedel-Crafts alkylation, where cyclopropyl derivatives react with phenyl precursors under acidic conditions. This method is frequently employed for constructing aryl-substituted amines .

Reductive Amination

Another approach leverages reductive amination, where cyclopropane aldehydes react with amines in the presence of reducing agents (e.g., sodium borohydride or catalytic hydrogenation). This method is particularly useful for introducing the cyclopropyl moiety .

Challenges in Synthesis

Chemical Reactivity and Properties

Reactivity as a Secondary Amine

4-Phenyl-1-cyclopropyl-1-butylamine participates in typical amine reactions:

Reaction TypeConditions/ReagentsOutcome
N-AlkylationAlkyl halides, bases (e.g., NaH, K₂CO₃)Formation of quaternary ammonium salts or tertiary amines .
AcylationAcyl chlorides or anhydridesAmide derivatives for drug intermediate synthesis .
OxidationStrong oxidizers (e.g., HNO₃)Potential formation of nitro or nitroso derivatives (unexplored) .

Physical Properties

PropertyValue/DescriptionSource
Boiling PointNot explicitly reported; estimated based on similar amines (e.g., ~200°C)
SolubilitySoluble in organic solvents (e.g., chloroform, THF); slight solubility in methanol
VolatilityModerate due to tertiary amine stability
Application AreaRoleExample Reaction
PharmaceuticalsIntermediate for synthesizing tricyclic antidepressants or antipsychoticsN-Alkylation to form quaternary ammonium salts for receptor targeting .
Material ScienceCrosslinking agent in polymers due to reactive amine groupsAcylation with acid chlorides to form polyamide networks .
Hazard ClassDescriptionReference
Skin CorrosionCauses severe burns (H314)
Eye IrritationMay cause serious eye damage (H319)
Respiratory IrritationMay lead to breathing difficulties (H335)

Storage Recommendations:

  • Store under inert atmosphere (N₂/Ar) at room temperature.

  • Avoid exposure to moisture or strong acids/bases .

Comparative Analysis with Related Compounds

CompoundStructureKey DifferencesApplications
4-Phenyl-1-cyclopropyl-1-butylamineC₁₃H₁₉N (cyclopropyl + phenyl + butyl)Longer alkyl chain; enhanced steric bulkPrecursor for neuroactive drugs
1-PhenylcyclopropylamineC₉H₁₁N (cyclopropyl + phenyl + methyl)Shorter chain; higher volatilityIntermediate in synthetic chemistry
4-PhenylbutylamineC₁₀H₁₅N (phenyl + butyl)No cyclopropane ring; lower steric hindranceAnxiolytic research

Research Gaps and Future Directions

  • Mechanistic Studies: Elucidating the compound’s interaction with neurotransmitter receptors (e.g., serotonin, GABA).

  • Synthetic Optimization: Developing greener routes to reduce reliance on hazardous catalysts (e.g., AlCl₃).

  • Toxicity Profiling: Assessing off-target effects and metabolic pathways in vivo.

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